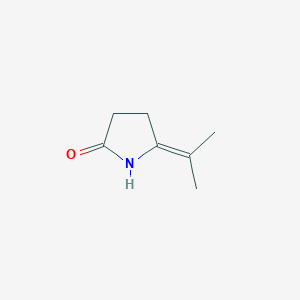
2,2,4,9,11,11-Hexamethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,9,11,11-Hexamethyldodecane is an organic compound with the molecular formula C18H38. It is a branched alkane, characterized by its multiple methyl groups attached to the dodecane backbone. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,9,11,11-Hexamethyldodecane typically involves the alkylation of dodecane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,9,11,11-Hexamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light or a radical initiator.
Hydrogenation: Although less common, hydrogenation can be performed using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Major Products
Halogenated Derivatives: Chlorinated or brominated hexamethyldodecane.
Hydrogenated Products: Fully saturated hydrocarbons with no double bonds.
Applications De Recherche Scientifique
2,2,4,9,11,11-Hexamethyldodecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its non-polar nature.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems owing to its stability and biocompatibility.
Industry: Utilized as a lubricant and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,9,11,11-Hexamethyldodecane is primarily based on its hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethylnonane
- 2,2,4,4,6,6,8,8-Octamethyldecane
- 2,2,4,4,6,6,8,8,10,10-Decamethylundecane
Uniqueness
2,2,4,9,11,11-Hexamethyldodecane is unique due to its specific branching pattern and the position of its methyl groups. This structure imparts distinct physical and chemical properties, such as higher stability and lower reactivity compared to other branched alkanes.
Propriétés
Numéro CAS |
6304-50-3 |
|---|---|
Formule moléculaire |
C18H38 |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
2,2,4,9,11,11-hexamethyldodecane |
InChI |
InChI=1S/C18H38/c1-15(13-17(3,4)5)11-9-10-12-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
Clé InChI |
NJOPDRPUVCALJM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



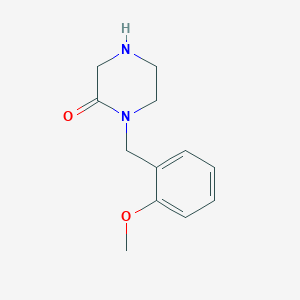
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
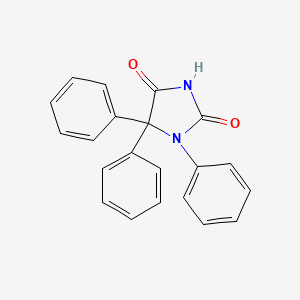
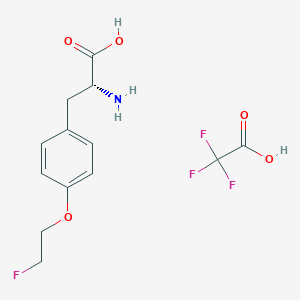
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
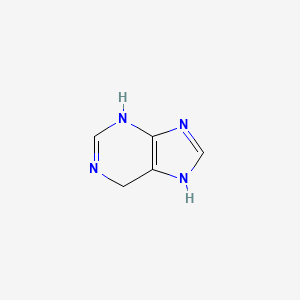
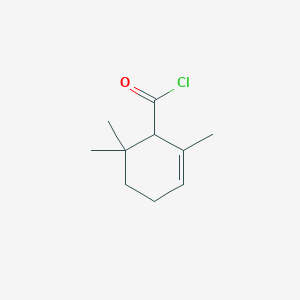
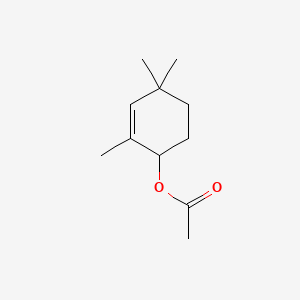
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
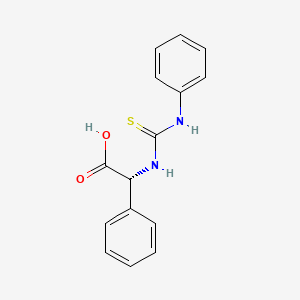
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
